molecular formula C8H11IN2O2 B2583207 Methyl 3-iodo-1-propan-2-ylpyrazole-4-carboxylate CAS No. 1946813-84-8

Methyl 3-iodo-1-propan-2-ylpyrazole-4-carboxylate

Cat. No.: B2583207
CAS No.: 1946813-84-8
M. Wt: 294.092
InChI Key: SYZCRSPWZBORJZ-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-propan-2-ylpyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 3-position, a propan-2-yl group at the 1-position, and a methyl ester group at the 4-position of the pyrazole ring. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

IUPAC Name

methyl 3-iodo-1-propan-2-ylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-5(2)11-4-6(7(9)10-11)8(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZCRSPWZBORJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1-propan-2-ylpyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters. For instance, the reaction of an appropriate hydrazine with a β-keto ester under acidic or basic conditions can yield the desired pyrazole derivative.

    Iodination: The introduction of the iodine atom at the 3-position can be achieved through electrophilic iodination. This step often involves the use of iodine or iodine monochloride (ICl) in the presence of a suitable oxidizing agent.

    Esterification: The esterification of the carboxylic acid group at the 4-position can be carried out using methanol and a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-propan-2-ylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Reduction Reactions: The ester group at the 4-position can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The propan-2-yl group at the 1-position can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Electrophilic Iodination: Iodine (I2) or iodine monochloride (ICl) in the presence of an oxidizing agent.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

Major Products Formed

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Reduction: Methyl 3-iodo-1-propan-2-ylpyrazole-4-methanol.

    Oxidation: Methyl 3-iodo-1-acetylpyrazole-4-carboxylate or Methyl 3-iodo-1-carboxypyrazole-4-carboxylate.

Scientific Research Applications

Methyl 3-iodo-1-propan-2-ylpyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which can be used in the development of pharmaceuticals, agrochemicals, and materials science.

    Biology: Pyrazole derivatives have been studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. This compound could be used as a starting point for the development of new bioactive molecules.

    Medicine: The compound may be explored for its potential therapeutic effects, particularly in the design of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-propan-2-ylpyrazole-4-carboxylate depends on its specific application. In general, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the iodine atom and the ester group may influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-1-propan-2-ylpyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 3-fluoro-1-propan-2-ylpyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Methyl 3-iodo-1-propan-2-ylpyrazole-4-carboxylate is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.

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